3-Oxo-1-pyridin-2-ylcyclobutane-1-carbonitrile
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Description
Synthesis Analysis
The synthesis of similar compounds involves the oxidation of Csp3-H for the synthesis of aromatic ketones . An efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions has been described .Molecular Structure Analysis
The molecular structure of 3-Oxo-1-pyridin-2-ylcyclobutane-1-carbonitrile is characterized by a molecular weight of 172.19 . The InChI code is 1S/C10H8N2O/c11-7-10(5-8(13)6-10)9-3-1-2-4-12-9/h1-4H,5-6H2 .Chemical Reactions Analysis
The chemical reactions involving similar compounds are characterized by the oxidation of Csp3-H for the synthesis of aromatic ketones . This process is catalyzed by transition metals and involves the use of water under mild conditions .Physical And Chemical Properties Analysis
The physical form of this compound is a powder . The storage temperature is 4 degrees Celsius .Safety and Hazards
The safety information available indicates that this compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-oxo-1-pyridin-2-ylcyclobutane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-7-10(5-8(13)6-10)9-3-1-2-4-12-9/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJRFTFOVMZMEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(C#N)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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